3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
3-Cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a versatile small molecule scaffold with significant potential in scientific research and industrial applications[_{{{CITATION{{{_1{3-Cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo3,4-b ... - Biosynth. This compound features a pyrazolo[3,4-b]pyridine core, which is a heterocyclic aromatic structure, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl and ethyl groups are introduced through subsequent functional group transformations, such as alkylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, the use of green chemistry principles, such as the minimization of hazardous reagents and the recycling of solvents, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used as a probe to study biological systems, such as enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
3-Cyclopropyl-6-ethyl-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
3-Cyclopropyl-6-ethyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Properties
IUPAC Name |
3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-12-10-15(19(23)24)16-17(11-4-5-11)21-22(18(16)20-12)13-6-8-14(25-2)9-7-13/h6-11H,3-5H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCHZIFPHIIRKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C4CC4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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